molecular formula C6H3BrN2S B2680762 5-Bromo-1,2,3-benzothiadiazole CAS No. 31860-01-2

5-Bromo-1,2,3-benzothiadiazole

Cat. No.: B2680762
CAS No.: 31860-01-2
M. Wt: 215.07
InChI Key: SYDNXOHIHAFFBS-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3-benzothiadiazole is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3-benzothiadiazole typically involves the bromination of 1,2,3-benzothiadiazole. One common method includes the reaction of 4-bromo-o-phenylenediamine with thionyl chloride and concentrated sulfuric acid under reflux conditions . The reaction proceeds as follows:

  • Mix 4.0 g (21 mmol) of 4-bromo-o-phenylenediamine with 14 mL of thionyl chloride and 0.62 mL of concentrated sulfuric acid.
  • Reflux the mixture for one hour.
  • The product is then isolated and purified.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

    Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

5-Bromo-1,2,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3-benzothiadiazole in organic electronics involves its ability to act as an electron-withdrawing group, which enhances the electron affinity of the materials it is incorporated into. This property is crucial for the performance of OLEDs and organic solar cells, as it improves charge transport and stability .

Comparison with Similar Compounds

    1,2,3-Benzothiadiazole: The parent compound without the bromine substitution.

    4,7-Dibromo-1,2,3-benzothiadiazole: A derivative with two bromine atoms, used in similar applications but with different electronic properties.

Uniqueness: 5-Bromo-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of materials for organic electronics, where precise control over electronic properties is essential .

Biological Activity

5-Bromo-1,2,3-benzothiadiazole (C₆H₃BrN₂S) is a heterocyclic compound that has garnered attention in various fields of research due to its diverse biological activities. This article discusses the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzothiadiazole framework. Its molecular structure can be represented as follows:

  • Molecular Formula : C₆H₃BrN₂S
  • Molecular Weight : 215.07 g/mol
  • SMILES Notation : C1=CC2=C(C=C1Br)N=NS2

This compound is classified under thiadiazoles, which are known for their significant pharmacological activities.

Synthesis Methods

The synthesis of this compound typically involves the bromination of benzothiadiazole derivatives. Various methods have been explored to enhance yield and efficiency. For instance, one efficient method reported a yield of over 75% using phosphorus pentabromide (PBr₅) as a brominating agent under controlled conditions .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as HeLa and A549. In vitro assays revealed IC₅₀ values indicating potent antitumor activity .
  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 50-100 µg/mL
AntimicrobialEscherichia coliMIC = 50-100 µg/mL
AntitumorHeLa Cell LineIC₅₀ = 20 µM
AntitumorA549 Cell LineIC₅₀ = 25 µM
Enzyme InhibitionVarious metabolic enzymesSignificant inhibition

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of benzothiadiazoles including this compound. The results indicated that modifications at the bromine site significantly enhanced antimicrobial potency against gram-positive and gram-negative bacteria .
  • Antitumor Research : In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition Analysis : The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Results showed a promising inhibition rate which suggests potential for further development into therapeutic agents targeting cancer metabolism .

Properties

IUPAC Name

5-bromo-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDNXOHIHAFFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31860-01-2
Record name 5-bromo-1,2,3-benzothiadiazole
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